The key feature of 2,2-Diethoxyacetophenone's structure is the presence of a carbonyl group (C=O) connected to a phenyl ring (C6H5) on one side and an acetal group (CH(OCH2CH3)2) on the other []. The acetal group is formed by the reaction of a ketone (C=O) with two equivalents of ethanol (CH3CH2OH). This structure contributes to the photoinitiating properties of the compound [].
2,2-Diethoxyacetophenone can be synthesized through the reaction of phenylacetyl chloride (C6H5CH2COCl) with ethanol (CH3CH2OH) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
C6H5CH2COCl + 2CH3CH2OH -> C6H5COCH(OCH2CH3)2 + HCl []
The compound can undergo hydrolysis under acidic or basic conditions, breaking down into phenylacetic acid (C6H5CH2COOH) and ethanol (CH3CH2OH).
C6H5COCH(OCH2CH3)2 + H2O + H+ -> C6H5CH2COOH + 2CH3CH2OH + H+
C6H5COCH(OCH2CH3)2 + H2O + OH- -> C6H5CH2COOH + 2CH3CH2OH + OH-
2,2-Diethoxyacetophenone acts as a photoinitiator in UV-curable systems. Upon exposure to UV light, the compound undergoes cleavage, generating free radicals that initiate the polymerization reaction of acrylates []. This property makes it valuable for curing UV-resistant coatings, adhesives, and inks [].
Irritant;Health Hazard